molecular formula C16H23N3OS B6978545 3-propan-2-yl-N-[(1S)-1-(1,3-thiazol-2-yl)ethyl]-2-azaspiro[3.4]oct-6-ene-2-carboxamide

3-propan-2-yl-N-[(1S)-1-(1,3-thiazol-2-yl)ethyl]-2-azaspiro[3.4]oct-6-ene-2-carboxamide

Cat. No.: B6978545
M. Wt: 305.4 g/mol
InChI Key: BSZACPJAQQFDLB-UEWDXFNNSA-N
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Description

3-propan-2-yl-N-[(1S)-1-(1,3-thiazol-2-yl)ethyl]-2-azaspiro[3.4]oct-6-ene-2-carboxamide is an intriguing organic compound. It belongs to the class of spiro compounds, characterized by a unique bicyclic structure that is fused at a single atom. This distinctive structural feature often imparts special chemical and biological properties to the compound, making it a subject of interest in various fields of research.

Properties

IUPAC Name

3-propan-2-yl-N-[(1S)-1-(1,3-thiazol-2-yl)ethyl]-2-azaspiro[3.4]oct-6-ene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23N3OS/c1-11(2)13-16(6-4-5-7-16)10-19(13)15(20)18-12(3)14-17-8-9-21-14/h4-5,8-9,11-13H,6-7,10H2,1-3H3,(H,18,20)/t12-,13?/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSZACPJAQQFDLB-UEWDXFNNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1C2(CC=CC2)CN1C(=O)NC(C)C3=NC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C1=NC=CS1)NC(=O)N2CC3(C2C(C)C)CC=CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions:

The synthesis of 3-propan-2-yl-N-[(1S)-1-(1,3-thiazol-2-yl)ethyl]-2-azaspiro[3.4]oct-6-ene-2-carboxamide typically involves a multi-step process. Starting from a suitable bicyclic precursor, the key steps might include the introduction of the thiazolyl moiety via a coupling reaction, followed by functional group modifications to introduce the isopropyl and carboxamide functionalities. The reaction conditions usually involve controlled temperature and pH to ensure the desired product formation.

Industrial Production Methods:

Industrial synthesis often scales up these methods using batch or continuous flow reactors, optimizing for yield and purity. Reaction conditions such as solvent selection, temperature control, and the use of catalysts are fine-tuned for efficiency. Standard purification techniques like crystallization and chromatography are employed to isolate the final product.

Chemical Reactions Analysis

Types of Reactions:

The compound is likely to undergo various reactions, including:

  • Oxidation: Oxidizing agents may modify the thiazole ring or other reactive sites.

  • Reduction: Reduction might target the carboxamide or thiazole components.

  • Substitution: Substitution reactions can occur at the thiazole ring or the bicyclic structure.

Common Reagents and Conditions:

  • Oxidizing agents such as m-chloroperbenzoic acid for oxidation reactions.

  • Reducing agents like lithium aluminum hydride for reduction.

  • Electrophiles and nucleophiles for substitution reactions.

Major Products:

The major products depend on the specific reactions but generally include derivatives where key functional groups are modified. For example, oxidation could yield sulfoxides or sulfones, while reduction might produce amines.

Scientific Research Applications

Chemistry:

This compound serves as an intermediate in the synthesis of other complex molecules, offering a versatile scaffold for structural modifications.

Biology:

In biological studies, this compound could be investigated for its interactions with biomolecules, potentially serving as a ligand for receptors or enzymes.

Medicine:

Medical research might explore its potential as a pharmaceutical lead, examining its bioactivity, pharmacokinetics, and therapeutic applications.

Industry:

In industry, this compound could be a precursor for advanced materials or a component in specialty chemicals.

Mechanism of Action

The specific mechanism by which 3-propan-2-yl-N-[(1S)-1-(1,3-thiazol-2-yl)ethyl]-2-azaspiro[3.4]oct-6-ene-2-carboxamide exerts its effects would depend on its application. Generally, it might interact with molecular targets such as receptors, enzymes, or nucleic acids, modulating their activity through binding or covalent modifications. The thiazole and spiro-structures could play crucial roles in these interactions, contributing to the compound's unique bioactivity.

Comparison with Similar Compounds

  • 3-isopropyl-N-[(1S)-1-(1,3-thiazol-2-yl)ethyl]-2-azaspiro[3.4]oct-6-ene-2-carboxamide

  • 3-propan-2-yl-N-[(1S)-1-(1,2-thiazol-2-yl)ethyl]-2-azaspiro[3.4]oct-6-ene-2-carboxamide

Uniqueness:

Compared to these similar compounds, 3-propan-2-yl-N-[(1S)-1-(1,3-thiazol-2-yl)ethyl]-2-azaspiro[3.4]oct-6-ene-2-carboxamide might exhibit unique binding properties and chemical stability due to its specific structural arrangement. These features can affect its reactivity, specificity, and overall utility in various applications.

In sum, this compound is a multifaceted compound with diverse applications and intriguing properties. Whether in research or industry, its unique structure opens doors to numerous possibilities.

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